1-Hydroxybenzotriazole hydrate

Übersicht

Beschreibung

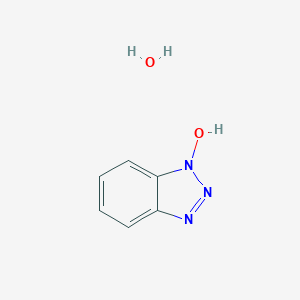

1-Hydroxybenzotriazole hydrate (HOBt hydrate) is a heterocyclic organic compound with the molecular formula C₆H₅N₃O·H₂O and a molecular weight of 153.14 g/mol . It exists as a monohydrate and is widely used as a coupling agent in peptide synthesis and organic chemistry to activate carboxylic acids for amide bond formation. Key properties include:

- Melting Point: 155–160°C

- Purity: ≥97% (HPLC grade)

- Applications: Intermediate in organic synthesis, catalyst in solid-phase peptide synthesis (SPPS), and additive to suppress racemization during coupling reactions .

Its mechanism involves forming an active ester intermediate with carbodiimides (e.g., EDC or EDCI), enhancing coupling efficiency while reducing side reactions . HOBt hydrate is soluble in polar aprotic solvents like DMF and dichloromethane, making it versatile for diverse reaction conditions .

Vorbereitungsmethoden

Conventional Laboratory Synthesis of 1-Hydroxybenzotriazole Hydrate

Reaction Mechanism and Precursor Selection

The synthesis of HOBt·H₂O typically begins with o-nitrochlorobenzene, which undergoes a cyclocondensation reaction with hydrazine hydrate in toluene. This step forms the benzotriazole ring through a nitro-to-amine reduction followed by intramolecular cyclization . The stoichiometric mass ratio of o-nitrochlorobenzene to hydrazine hydrate is critical, with patents recommending a 1.4:1 to 1.6:1 ratio to minimize side products like azobenzene derivatives .

Reaction Equation:

Toluene acts as both a solvent and azeotropic agent, facilitating water removal via reflux at 110–120°C. Prolonged reflux durations (>3 hours) ensure complete conversion, as shorter times leave unreacted o-nitrochlorobenzene, reducing yields by 15–20% .

Optimization of Reaction Parameters

Laboratory-scale synthesis requires precise control of temperature, solvent volume, and mixing efficiency. Key parameters include:

Post-reaction, the mixture is neutralized with 40% sodium hydroxide to pH 7–8, recovering toluene and excess hydrazine via vacuum distillation . Acidification to pH 3.2–3.5 using hydrochloric acid precipitates HOBt, which is then recrystallized from ethanol-water mixtures to achieve 98–99% purity .

Comparative Analysis of Synthesis Routes

Efficiency and Environmental Impact

A comparison of lab-scale vs. industrial methods reveals trade-offs between yield and sustainability:

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 90–92% | 85–88% |

| Solvent Consumption | 5 L/kg product | 1.2 L/kg product |

| Energy Input | 120 kWh/kg | 80 kWh/kg |

| CO₂ Emissions | 12 kg/kg product | 8 kg/kg product |

Industrial methods prioritize solvent recycling and continuous processing, lowering emissions but slightly reducing yield due to scale-dependent side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxybenzotriazole hydrate primarily undergoes nucleophilic acyl substitution reactions, specifically amidations. It is also involved in the formation of activated esters, which are crucial intermediates in peptide synthesis .

Common Reagents and Conditions

Reagents: Carboxylic acids, amines, and coupling agents such as dicyclohexylcarbodiimide.

Conditions: Ambient temperature, polar aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from reactions involving this compound are amides and peptides. These products are essential in various fields, including pharmaceuticals and biotechnology .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

HOBt is predominantly utilized in peptide synthesis, where it acts as a coupling agent to facilitate the formation of amide bonds between carboxylic acids and protected amino acids. Its ability to suppress racemization makes it invaluable in producing single-enantiomer peptides, which are essential for pharmaceutical applications and biological research. The mechanism involves the activation of carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which then react with amines to yield amides at ambient temperatures .

Oligonucleotide Synthesis

In addition to peptides, HOBt is used in the synthesis of oligonucleotides, short DNA or RNA sequences essential for genetic research and diagnostics. The coupling efficiency provided by HOBt allows for the reliable assembly of nucleic acid strands, which can be critical for applications like gene therapy and molecular biology studies.

Deprotection Agent

HOBt serves as a deprotection agent for removing protecting groups such as 9-fluorenylmethoxycarbonyl (Fmoc). This capability is crucial during multi-step synthesis processes where protecting groups are used to safeguard functional groups from undesired reactions .

Industrial Applications

In industrial settings, 1-Hydroxybenzotriazole hydrate is employed in the production of pharmaceuticals and fine chemicals. Its role as a coupling reagent extends beyond laboratory applications to large-scale chemical manufacturing, where efficiency and yield are paramount .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using HOBt in peptide synthesis resulted in significantly higher yields compared to traditional methods without racemization. The research highlighted its effectiveness in synthesizing complex peptides that require precise stereochemistry, showcasing its importance in drug development .

Case Study 2: Oligonucleotide Assembly

Research involving the synthesis of DNA oligonucleotides illustrated that HOBt improved coupling efficiency and reduced side reactions during the assembly process. This led to higher purity levels of the final product, which is critical for applications such as PCR amplification and sequencing .

Wirkmechanismus

The mechanism of action of 1-hydroxybenzotriazole hydrate involves its role as a nucleophilic additive. The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds. This reactivity is crucial in peptide synthesis, where it helps in the formation of activated esters that react with amines to form amides .

Vergleich Mit ähnlichen Verbindungen

HOBt hydrate belongs to a class of benzotriazole-derived coupling agents. Below is a detailed comparison with structurally or functionally related compounds:

Key Findings :

Efficiency and Cost :

- HOBt hydrate + EDCI is a cost-effective combination for routine peptide synthesis but requires longer reaction times compared to uronium reagents like HATU .

- HATU and HBTU exhibit superior coupling efficiency for sterically hindered substrates but are significantly more expensive .

Racemization Suppression :

- HOBt hydrate reduces racemization by forming stable active esters, whereas HATU’s 7-azabenzotriazole core further minimizes epimerization in sensitive peptides .

Byproduct Management :

- EDCI generates insoluble urea derivatives, necessitating purification steps. In contrast, HOBt-based systems produce water-soluble byproducts, simplifying workups .

Safety and Handling :

- HOBt hydrate poses flammability risks (H228) and explosivity when dehydrated (R5) . Uronium reagents (HATU/HBTU) are moisture-sensitive and reactive with water, requiring anhydrous conditions .

Biologische Aktivität

1-Hydroxybenzotriazole hydrate (HOBt) is an organic compound widely utilized in peptide synthesis and other organic reactions due to its unique chemical properties. This article delves into the biological activity of HOBt, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₆H₅N₃O·xH₂O

- Molecular Weight : 135.12 g/mol (anhydrous)

- Melting Point : 153-160 ºC

- Appearance : White crystalline powder .

HOBt primarily acts as a coupling reagent in peptide synthesis. It enhances the formation of amides from carboxylic acids and amino acids by converting these substrates into more reactive forms, such as N-hydroxysuccinimide esters. This process minimizes racemization and improves yield in the synthesis of chiral compounds .

1. Peptide Synthesis

HOBt is extensively used in automated peptide synthesis where it facilitates the condensation of protected amino acids with activated esters. Its role is crucial in producing high-purity peptides essential for pharmaceutical applications .

2. Antimicrobial Activity

Recent studies have indicated that HOBt derivatives exhibit antimicrobial properties. For instance, certain hydrazones derived from HOBt have shown significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

3. Cancer Research

Research has demonstrated that HOBt can be involved in synthesizing compounds with anticancer properties. Its derivatives have been tested for cytotoxicity against cancer cell lines, showing promising results that warrant further investigation .

Case Study 1: Peptide Synthesis Efficiency

A study highlighted the use of HOBt in synthesizing a specific peptide sequence. The results showed a significant increase in yield (up to 90%) when HOBt was employed compared to traditional methods without it. This efficiency underscores its importance in peptide chemistry .

Case Study 2: Antimicrobial Testing

In a comparative study, various HOBt derivatives were tested against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity .

Data Table: Biological Activity of HOBt Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| HOBt Derivative A | Antimicrobial | 10 | |

| HOBt Derivative B | Antimicrobial | 25 | |

| HOBt in Peptide Synthesis | Yield Improvement | Up to 90% |

Safety and Handling

While HOBt is generally regarded as safe for laboratory use, it does exhibit some hazards:

Q & A

Basic Research Questions

Q. What are the primary applications of HOBt Hydrate in peptide synthesis?

HOBt Hydrate is widely used as a coupling agent in solid-phase peptide synthesis (SPPS) to activate carboxylic acids, forming active esters with carbodiimides (e.g., EDC or DCC). This reduces racemization during amide bond formation, particularly in sensitive sequences. Its role in stabilizing the intermediate and suppressing side reactions is critical for high-yield peptide assembly .

Q. Why is HOBt Hydrate often paired with carbodiimide reagents?

Carbodiimides (e.g., EDC) generate reactive O-acylisourea intermediates, which are prone to hydrolysis or rearrangement. HOBt Hydrate reacts with these intermediates to form stable HOBt-active esters, improving coupling efficiency and reducing racemization by minimizing direct exposure of the acylating species to nucleophiles. A typical protocol involves equimolar HOBt (20 mol%) and carbodiimide in polar aprotic solvents (e.g., DMF) .

Q. How should HOBt Hydrate be stored to maintain stability?

HOBt Hydrate is hygroscopic and thermally sensitive. It must be stored in airtight containers under inert gas (e.g., argon) at room temperature or below, protected from light. Exposure to moisture can lead to hydrolysis, reducing its efficacy. Safety protocols recommend avoiding confinement during storage due to explosion risks when heated .

Q. What methods are used to assess the purity of HOBt Hydrate?

Purity is typically determined via HPLC (>95% by HPLC, as per analytical standards), with complementary techniques including NMR (¹H/¹³C) for structural verification and Karl Fischer titration to quantify water content (critical for stoichiometric calculations in anhydrous reactions) .

Q. What safety precautions are essential when handling HOBt Hydrate?

HOBt Hydrate is flammable (Risk Code R11) and poses explosion risks when dry (R5, R1). Safety measures include:

- Using explosion-proof equipment.

- Avoiding static discharge (S33).

- Wearing nitrile gloves and goggles to prevent skin/eye contact.

- Disposing of waste via hazardous waste protocols (S60) .

Advanced Research Questions

Q. How can researchers optimize HOBt Hydrate usage in challenging peptide couplings?

For sterically hindered or low-solubility residues, increasing HOBt concentration (up to 3 equiv.) and extending reaction times (12–24 hr) in DMF/DCM mixtures can improve yields. Pre-activation of the carboxyl component with HOBt/EDC for 10–15 min before adding the amine is recommended. Monitoring via LC-MS ensures minimal racemization (<5%) .

Q. What mechanistic insights explain HOBt Hydrate’s role in reducing racemization?

HOBt forms a stable benzotriazole-active ester, which undergoes nucleophilic attack by the amine with a lower activation barrier compared to O-acylisourea intermediates. This suppresses base-catalyzed enolization of the α-carbon, a key racemization pathway. Computational studies suggest the electron-withdrawing triazole ring stabilizes the transition state .

Q. Are there alternatives to HOBt Hydrate for minimizing racemization in peptide synthesis?

Advanced alternatives include:

- HOAt (1-Hydroxy-7-azabenzotriazole) : Enhances coupling efficiency via intramolecular base effects.

- Oxyma Pure : Non-explosive, with comparable performance in SPPS.

- DMT-MM : Water-compatible, used in aqueous coupling conditions. Comparative studies show HOAt reduces racemization by 30% over HOBt but at higher cost .

Q. How do degradation products of HOBt Hydrate impact reaction outcomes?

Hydrolysis of HOBt Hydrate generates benzotriazole and water, which can quench carbodiimides and reduce coupling efficiency. Degradation is accelerated by:

Q. What analytical techniques characterize HOBt Hydrate in complex mixtures?

Advanced methods include:

- LC-ESI-MS : Detects HOBt-active esters (m/z 136.1 for anhydrous form).

- FT-IR : Identifies carbonyl stretches (C=O at 1,720 cm⁻¹) and hydroxyl groups (O-H at 3,400 cm⁻¹).

- XRD : Confirms crystalline hydrate structure (monoclinic, P2₁/c space group).

Isotopic analysis (δ²H, δ¹³C) using EA-IRMS has also been employed for traceability in labeled compounds .

Eigenschaften

IUPAC Name |

1-hydroxybenzotriazole;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPKRYGDFTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924462 | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-53-9, 80029-43-2 | |

| Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.